COX-2/COX-1 Selectivity Ratio: Fenoprofen Shows Distinct In Vitro Profile vs. Ibuprofen and Naproxen
In a comparative analysis of NSAIDs using whole blood assays, fenoprofen demonstrates a COX-2/COX-1 IC50 ratio of 5.14, indicating a less COX-2 selective profile compared to ibuprofen (1.69) and naproxen (1.79) [1]. This quantitative difference in enzyme inhibition may inform predictions of differential gastrointestinal tolerability profiles among these agents [2].
| Evidence Dimension | COX-2/COX-1 Selectivity Ratio |
|---|---|
| Target Compound Data | 5.14 |
| Comparator Or Baseline | Ibuprofen (1.69), Naproxen (1.79) |
| Quantified Difference | Fenoprofen exhibits a 3.0x higher ratio than ibuprofen and a 2.9x higher ratio than naproxen. |
| Conditions | Ratio of the 50% inhibitory concentration (IC50) of cyclooxygenase-2 to the IC50 of cyclooxygenase-1 in a whole blood assay. |
Why This Matters
A higher COX-2/COX-1 ratio is associated with a lower degree of COX-2 selectivity, which is a key differentiator in predicting gastrointestinal adverse event risk relative to more selective agents.
- [1] Chou R, McDonagh MS, Nakamoto E, et al. Analgesics for Osteoarthritis: An Update of the 2006 Comparative Effectiveness Review [Internet]. Rockville (MD): Agency for Healthcare Research and Quality (US); 2011 Oct. Table, Cyclooxygenase Selectivity of NSAIDs. Available from: https://www.ncbi.nlm.nih.gov/books/NBK65642/table/appendixes.app2.tu1/ View Source
- [2] Warner TD, et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proc Natl Acad Sci U S A. 1999 Jun 22;96(13):7563-8. doi: 10.1073/pnas.96.13.7563. PMID: 10377455; PMCID: PMC22126. View Source
